
3-methoxy-4-methyldotriacontane-9,11-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-methyldotriacontane-9,11-diol is a long-chain aliphatic compound with the molecular formula C33H68O3 This compound features a methoxy group at the 3rd position, a methyl group at the 4th position, and hydroxyl groups at the 9th and 11th positions on a dotriacontane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-methyldotriacontane-9,11-diol typically involves multi-step organic synthesis techniques. One common approach is the stepwise elongation of a shorter aliphatic chain, followed by functional group modifications. Key steps may include:
Chain Elongation: Using Grignard reagents or organolithium compounds to extend the carbon chain.
Functional Group Introduction: Introducing methoxy and methyl groups through selective alkylation reactions.
Hydroxylation: Adding hydroxyl groups at specific positions using controlled oxidation reactions.
Industrial Production Methods
Industrial production of this compound, if required in large quantities, would likely involve similar synthetic routes but optimized for scale. This could include the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-methyldotriacontane-9,11-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities, yielding a more saturated hydrocarbon.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophilic substitution reactions using reagents like NaH (Sodium hydride) or organometallic reagents.
Major Products
Oxidation: Formation of ketones or aldehydes at the hydroxyl positions.
Reduction: Formation of a more saturated hydrocarbon chain.
Substitution: Introduction of new functional groups in place of methoxy or methyl groups.
Scientific Research Applications
Chemistry: Used as a model compound to study long-chain aliphatic hydrocarbons and their reactivity.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-methoxy-4-methyldotriacontane-9,11-diol is not fully understood, but it is believed to interact with cellular membranes and proteins due to its amphiphilic nature. The hydroxyl groups may form hydrogen bonds with biological molecules, while the long aliphatic chain can integrate into lipid bilayers, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
3-Methyldotriacontane: Lacks the methoxy and hydroxyl groups, making it less reactive.
4-Methyldotriacontane: Similar structure but without the methoxy and hydroxyl groups.
9,11-Dihydroxydotriacontane: Lacks the methoxy and methyl groups, affecting its solubility and reactivity.
Uniqueness
3-Methoxy-4-methyldotriacontane-9,11-diol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
10539-55-6 |
|---|---|
Molecular Formula |
C34H70O3 |
Molecular Weight |
526.9 g/mol |
IUPAC Name |
3-methoxy-4-methyldotriacontane-9,11-diol |
InChI |
InChI=1S/C34H70O3/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-32(35)30-33(36)29-26-25-27-31(3)34(6-2)37-4/h31-36H,5-30H2,1-4H3 |
InChI Key |
IVPFDOZWCWTFPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(CC(CCCCC(C)C(CC)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


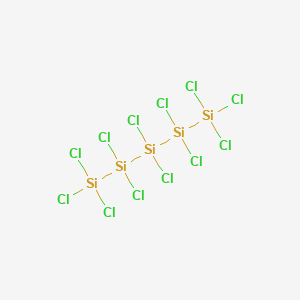
![N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14727878.png)
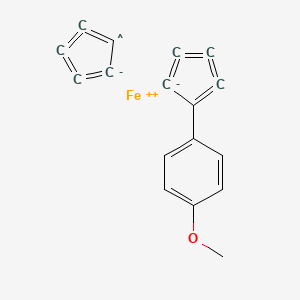
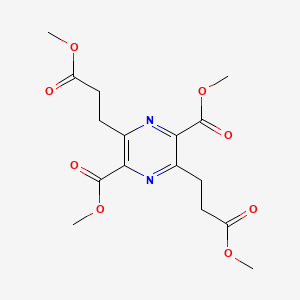
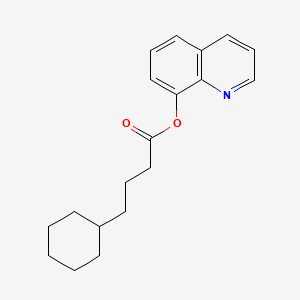
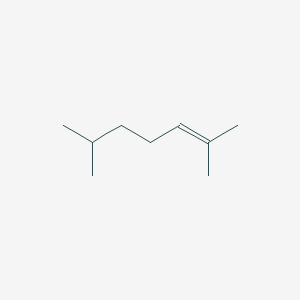
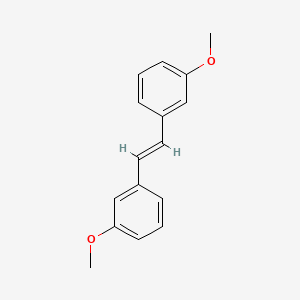
![2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol](/img/structure/B14727907.png)
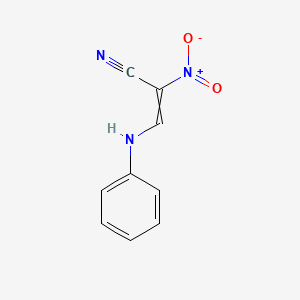
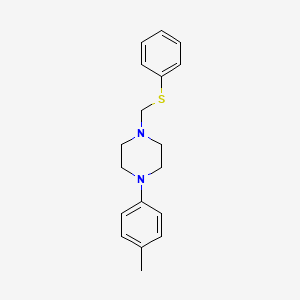
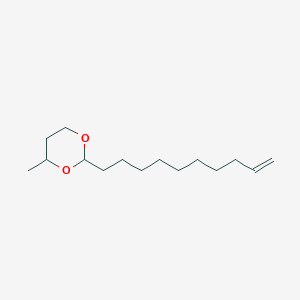
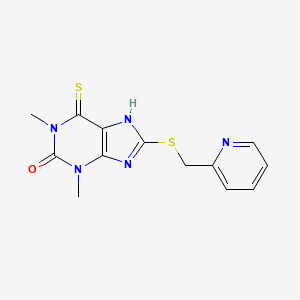
![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14727936.png)
![3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione](/img/structure/B14727950.png)
